N-propylpiperidine-4-carboxamide
CAS No.: 200267-73-8
Cat. No.: VC3859720
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 200267-73-8 |
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Molecular Formula | C9H18N2O |
Molecular Weight | 170.25 g/mol |
IUPAC Name | N-propylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C9H18N2O/c1-2-5-11-9(12)8-3-6-10-7-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
Standard InChI Key | CFJIWUIQOQCGKP-UHFFFAOYSA-N |
SMILES | CCCNC(=O)C1CCNCC1 |
Canonical SMILES | CCCNC(=O)C1CCNCC1 |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
N-Propylpiperidine-4-carboxamide features a piperidine ring with a carboxamide group at the 4-position and an N-propyl substituent. The IUPAC name, 1-butyl-N-propylpiperidine-4-carboxamide, reflects its branching pattern . Key structural identifiers include:
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SMILES:
CCCCN1CCC(CC1)C(=O)NCCC
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InChIKey:
HNAXOADNVXWCLM-UHFFFAOYSA-N
The piperidine ring adopts a chair conformation, with the carboxamide and propyl groups occupying equatorial positions to minimize steric strain.
Physicochemical Profile
The compound’s properties are critical for its reactivity and bioavailability:
Property | Value | Source |
---|---|---|
Molecular Weight | 170.25 g/mol | |
XLogP3-AA | 2.2 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 2 | |
Rotatable Bonds | 6 | |
Solubility | Moderate in polar solvents |
The moderate lipophilicity (XLogP3-AA = 2.2) suggests balanced permeability and solubility, making it suitable for drug design .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves amide coupling between piperidine-4-carboxylic acid derivatives and propylamine:
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Activation: The carboxylic acid is activated using coupling agents like EDCI/HOBt or DCC .
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Nucleophilic Attack: Propylamine reacts with the activated intermediate to form the carboxamide .
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Purification: Column chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) yields the pure product .
Reaction Conditions:
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Temperature: 0–25°C (prevents side reactions)
Industrial Manufacturing
Industrial processes optimize scalability and cost-efficiency:
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Continuous Flow Reactors: Ensure consistent mixing and temperature control .
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Catalysts: Palladium or nickel catalysts improve reaction rates .
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Yield: >85% purity achieved through distillation and crystallization .
Pharmacological Activities and Mechanisms
Anti-HIV and Antiangiogenic Effects
Structural analogs, such as TAK-220, exhibit CCR5 antagonism, inhibiting HIV-1 entry (IC50 = 0.42 nM) . While direct data for N-propylpiperidine-4-carboxamide is limited, its carboxamide group likely enhances binding to viral envelope proteins . Additionally, piperidine derivatives show antiangiogenic effects by inhibiting VEGF signaling in cancer cells .
Applications in Scientific Research
Organic Synthesis
The compound serves as a versatile building block:
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Peptide Mimetics: The carboxamide group mimics peptide bonds, enabling protease-resistant drug candidates .
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Heterocyclic Functionalization: Pd-catalyzed cross-coupling reactions introduce aryl or alkyl groups at the piperidine nitrogen .
Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies:
Derivative | Hydrolysis Half-Life | Arylation Efficiency |
---|---|---|
N-Propyl (This compound) | 18 h (basic) | 82% |
N-Methyl | 12 h (basic) | 68% |
N-Butyl | 24 h (basic) | 75% |
The propyl group balances metabolic stability and reactivity, outperforming methyl and butyl analogs .
Comparison with Analogous Compounds
N-Methyl and N-Ethyl Derivatives
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N-Methylpiperidine-4-carboxamide: Higher metabolic clearance (Cli = 12 mL/min/g) due to reduced steric bulk .
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N-Ethylpiperidine-4-carboxamide: Intermediate lipophilicity (XLogP3-AA = 1.8) but lower receptor affinity .
Industrial Relevance
N-Propylpiperidine-4-carboxamide’s balance of stability and reactivity makes it preferable for large-scale pharmaceutical synthesis compared to bulkier analogs .
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